molecular formula C8H6FNO B1408323 2-Fluoro-5-prop-2-ynyloxy-pyridine CAS No. 1545261-29-7

2-Fluoro-5-prop-2-ynyloxy-pyridine

Cat. No.: B1408323
CAS No.: 1545261-29-7
M. Wt: 151.14 g/mol
InChI Key: FPDHOZWUPJAWPY-UHFFFAOYSA-N
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Description

2-Fluoro-5-prop-2-ynyloxy-pyridine is a fluorinated pyridine derivative. This compound is known for its unique chemical properties due to the presence of both a fluorine atom and a prop-2-ynyloxy group attached to the pyridine ring. These modifications impart distinct reactivity and stability characteristics, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-prop-2-ynyloxy-pyridine typically involves the fluorination of a pyridine derivative followed by the introduction of the prop-2-ynyloxy group. One common method involves the reaction of 2-fluoropyridine with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques like distillation or chromatography to ensure high purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-prop-2-ynyloxy-pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-5-prop-2-ynyloxy-pyridine is widely used in scientific research due to its unique properties:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Employed in proteomic studies to identify solvent-accessible regions of proteins and their interactions with other molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-prop-2-ynyloxy-pyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. The prop-2-ynyloxy group can participate in various chemical reactions, further modulating the compound’s activity. These interactions can affect molecular pathways and lead to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 5-Prop-2-ynyloxy-pyridine
  • 2-Fluoro-3-bromopyridine

Uniqueness

2-Fluoro-5-prop-2-ynyloxy-pyridine is unique due to the combination of a fluorine atom and a prop-2-ynyloxy group on the pyridine ring. This dual modification imparts distinct chemical properties, making it more versatile and reactive compared to its analogs. The presence of the fluorine atom enhances the compound’s stability and reactivity, while the prop-2-ynyloxy group provides additional functionalization possibilities .

Properties

IUPAC Name

2-fluoro-5-prop-2-ynoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c1-2-5-11-7-3-4-8(9)10-6-7/h1,3-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDHOZWUPJAWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CN=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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